Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate
Description
Properties
IUPAC Name |
potassium;2-bicyclo[2.2.1]heptanyl(trifluoro)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BF3.K/c9-8(10,11)7-4-5-1-2-6(7)3-5;/h5-7H,1-4H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXJGPZWZVXAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC2CCC1C2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557201-12-3 | |
| Record name | Borate(1-), bicyclo[2.2.1]hept-2-yltrifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1557201-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a boron trifluoride source in the presence of a potassium base . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions . The product is then purified by recrystallization or other suitable methods to achieve a high level of purity .
Chemical Reactions Analysis
Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: It is used in the development of boron-containing drugs and bioactive molecules.
Industry: It is used in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate involves the interaction of the boron atom with various molecular targets. The trifluoroborate group can participate in nucleophilic substitution reactions, while the bicyclic structure provides stability and rigidity to the molecule . The potassium ion helps to solubilize the compound in polar solvents and facilitates its use in various chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Potassium Trifluoroborates
Potassium (Cyclopentylmethyl)trifluoroborate
Bicyclo[1.1.1]pentan-1-yltrifluoroborate
- CAS No.: 2410559-71-4
- Molecular Formula : C₅H₇BF₃
- Key Differences :
Potassium Trifluoro(trans-2-methylcyclohexyl)borate
Aromatic and Functionalized Derivatives
Potassium [1,1'-Biphenyl]-4-yltrifluoroborate
- CAS No.: 705254-31-5
- Molecular Weight : 260.10 g/mol
- Key Differences: Aromatic biphenyl group enables biaryl bond formation in Suzuki couplings. Higher molecular weight and planar structure reduce solubility in non-polar media .
Potassium 4-(2-Hydroxyethyl)phenyltrifluoroborate
Physicochemical and Reactivity Comparison
Table 1: Key Properties of Selected Potassium Trifluoroborates
Reactivity in Cross-Coupling Reactions:
Biological Activity
Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate (CAS No. 1557201-12-3) is a compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, including its synthesis, potential applications, and relevant research findings.
Chemical Formula: CHBFK
Molecular Weight: 202.07 g/mol
Appearance: White to yellow solid
Melting Point: 165.5 - 168.5 °C
Density: 1.318 g/cm³
Safety Information: Warning; precautionary statements include avoiding inhalation and contact with skin .
This compound can be synthesized through various methods, often involving the reaction of bicyclic compounds with boron trifluoride in the presence of potassium salts. Its mechanism of action is primarily attributed to its ability to form stable organoboron intermediates, which can participate in nucleophilic substitution reactions and cross-coupling reactions, making it a valuable reagent in organic synthesis.
Biological Activity
Research into the biological activity of this compound is still emerging, but several studies indicate potential applications:
- Anticancer Activity: Some derivatives of bicyclic boron compounds have shown selective cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Enzyme Inhibition: Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
- Neuroprotective Effects: Preliminary studies suggest that bicyclic boron compounds may exhibit neuroprotective properties, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.
Table 1: Summary of Research Studies on Biological Activity
Notable Research
- Anticancer Properties : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various bicyclic boron compounds, including this compound, which exhibited promising anticancer activity by targeting specific signaling pathways involved in tumor growth .
- Enzyme Inhibition Mechanism : Research conducted at the University of Pittsburgh explored the potential of bicyclic boron compounds as selective inhibitors of protein phosphatases, which play critical roles in cellular signaling and metabolism .
- Neuroprotective Mechanisms : An investigation into the neuroprotective effects of bicyclic boron derivatives revealed their ability to reduce oxidative stress markers in neuronal cells, suggesting a mechanism that could be leveraged for neurodegenerative diseases .
Q & A
Q. What are the standard synthetic routes for Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate, and how can purity be optimized?
this compound is typically synthesized via transmetallation or borate exchange reactions. Key steps include:
- Precursor preparation : Start with bicyclo[2.2.1]heptane derivatives (e.g., bromo- or chloromethyl analogs) and react with trifluoroborate salts under anhydrous conditions .
- Purification : Use recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol) to achieve ≥95% purity. Monitor purity via NMR to confirm absence of free fluoride ions .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
As a trifluoroborate organometallic reagent, it participates in palladium-catalyzed couplings to form C–C bonds. Key applications:
- Substrate compatibility : Reacts with aryl/heteroaryl halides (e.g., chlorides, bromides) in the presence of Pd(PPh) or PdCl(dppf). Use polar solvents (THF/HO) and mild bases (KCO) for optimal yields .
- Scope : Effective for synthesizing bicyclic scaffolds in pharmaceuticals (e.g., constrained analogs of bioactive molecules) .
Advanced Research Questions
Q. How does the bicyclo[2.2.1]heptane framework influence stereochemical outcomes in cross-coupling reactions?
The rigid bicyclic structure imposes steric constraints:
- Regioselectivity : Coupling occurs preferentially at the exo position due to reduced steric hindrance compared to endo substituents. Confirm stereochemistry via NOESY or X-ray crystallography .
- Steric effects : Bulky substituents on the bicyclo framework may require tailored catalysts (e.g., Pd(OAc) with SPhos ligand) to mitigate slow transmetallation .
Q. What methodologies resolve contradictions in reported catalytic efficiencies with aryl chlorides vs. bromides?
Discrepancies in catalytic activity often arise from:
- Oxidative addition kinetics : Aryl bromides react faster than chlorides. Use pre-activated catalysts (e.g., PdCl(Amphos)) or microwave-assisted heating (80–120°C) to accelerate chloride coupling .
- Ligand selection : Electron-rich ligands (XPhos) enhance chloride reactivity, while bulky ligands (DavePhos) improve selectivity for bromides .
Q. How can researchers troubleshoot low yields in one-pot syntheses involving this reagent?
Common issues and solutions:
- Byproduct formation : Use NMR to detect boronate ester intermediates; add molecular sieves to absorb water and suppress hydrolysis .
- Catalyst poisoning : Pre-treat reaction mixtures with Chelex resin to remove trace metals. Optimize stoichiometry (1.2–1.5 equiv. of trifluoroborate to substrate) .
Methodological & Safety Considerations
Q. What spectroscopic techniques are critical for characterizing this compound?
- and NMR : Identify protons on the bicyclo framework (e.g., δ 1.2–2.8 ppm for bridgehead hydrogens) and confirm trifluoroborate integration .
- IR spectroscopy : Detect B–F stretches (~1450 cm) and monitor degradation (broad O–H peaks if hydrolyzed) .
Q. What safety protocols are essential for handling this compound?
- Hazard mitigation : Wear nitrile gloves and safety goggles; avoid inhalation of dust (use fume hoods) .
- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Data Analysis & Contradiction Resolution
Q. How to interpret conflicting reports on thermal stability during prolonged reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
